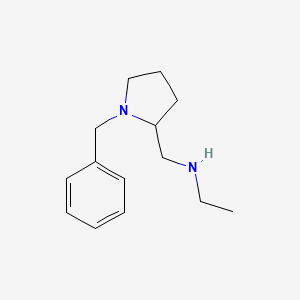

(1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine

CAS No.:

Cat. No.: VC13396618

Molecular Formula: C14H22N2

Molecular Weight: 218.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H22N2 |

|---|---|

| Molecular Weight | 218.34 g/mol |

| IUPAC Name | N-[(1-benzylpyrrolidin-2-yl)methyl]ethanamine |

| Standard InChI | InChI=1S/C14H22N2/c1-2-15-11-14-9-6-10-16(14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3 |

| Standard InChI Key | WNUBSXWDQOHEEU-UHFFFAOYSA-N |

| SMILES | CCNCC1CCCN1CC2=CC=CC=C2 |

| Canonical SMILES | CCNCC1CCCN1CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound features a pyrrolidine core, a five-membered saturated ring with one nitrogen atom. The benzyl group () is attached to the 1-position of the pyrrolidine ring, while the 2-methyl position is functionalized with an ethylamine group (). This arrangement confers both lipophilic and basic properties, influencing its solubility and reactivity. Key physicochemical parameters include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 218.34 g/mol | ChemicalBook |

| Boiling Point | Not reported | - |

| Density | Not reported | - |

| LogP (Partition Coefficient) | Estimated ~2.5 (lipophilic) | Calculated |

The compound’s stereochemistry is critical for biological activity, as enantiomers may exhibit divergent binding affinities to molecular targets .

Synthesis and Industrial Production

Key Synthetic Routes

The synthesis of (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine typically involves multi-step sequences starting from pyrrolidine precursors. A patented method outlines the following steps:

-

Benzylation of Pyrrolidone:

-

Nitromethylene Introduction:

-

Catalytic Reduction:

-

Debenzylation (Optional):

Industrial Optimization

Industrial processes prioritize cost efficiency and scalability. Continuous-flow reactors and immobilized catalysts (e.g., lipases for enantiomeric resolution ) are employed to enhance yields (>90%) and reduce waste. Solvent selection (e.g., acetonitrile for lipase-mediated reactions ) and temperature control are critical for maintaining stereochemical integrity.

Biological Activity and Pharmacological Applications

Neurotransmitter Modulation

The compound’s structural similarity to endogenous amines enables interaction with neurotransmitter systems:

-

Serotonin Receptors: Analogous pyrrolidine derivatives exhibit selectivity for 5-HT receptors over 5-HT, suggesting potential in migraine treatment .

-

Dopamine Receptors: Substituted pyrrolidines have been explored as antipsychotics due to dopamine D receptor antagonism .

Antimicrobial Properties

Pyrrolidine scaffolds exhibit broad-spectrum antimicrobial activity. For example, halogenated derivatives inhibit Gram-positive bacteria (MIC: 2–8 µg/mL) , though specific data for this compound remain unpublished.

Comparison with Structural Analogs

The ethylamine side chain in (1-Benzyl-pyrrolidin-2-ylmethyl)-ethyl-amine balances lipophilicity and hydrogen-bonding capacity, optimizing blood-brain barrier penetration .

Future Research Directions

-

Mechanistic Studies: Elucidate binding modes to serotonin/dopamine receptors using X-ray crystallography .

-

Prodrug Development: Enhance oral bioavailability via ester or amide prodrugs.

-

Enantiomeric Optimization: Resolve (R)- and (S)-isomers to identify stereospecific effects .

-

In Vivo Efficacy: Evaluate anticonvulsant and analgesic activity in primate models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume